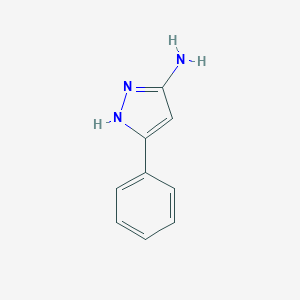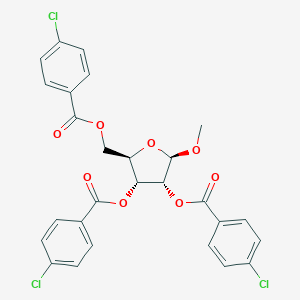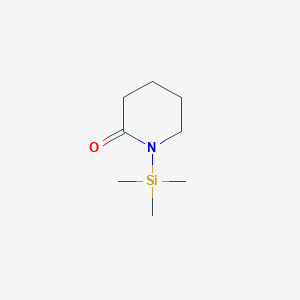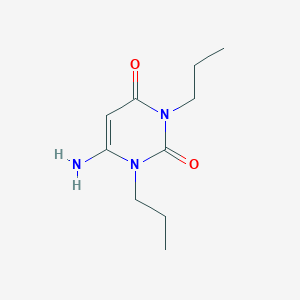
5-ベンジルオキシ-6-メトキシインドール
概要
説明
5-Benzyloxy-6-methoxyindole: is a heterocyclic compound with the molecular formula C16H15NO2. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyloxy group at the 5-position and a methoxy group at the 6-position of the indole ring. It is used as a building block in the synthesis of various biologically active molecules .
科学的研究の応用
Chemistry: 5-Benzyloxy-6-methoxyindole is used as a reactant in the preparation of CB2 cannabinoid receptor ligands, potent antimitotic agents, and c-ABL inhibitors .
Biology: In biological research, it serves as a precursor for eumelanin pigment synthesis, which is important for studying pigmentation and related disorders .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimitotic agent and c-ABL inhibitor, which are relevant in cancer treatment .
Industry: In the industrial sector, 5-Benzyloxy-6-methoxyindole is used in the synthesis of various pharmaceuticals and fine chemicals .
作用機序
Target of Action
The primary targets of 5-Benzyloxy-6-methoxyindole are G protein-coupled receptors (GPCRs) . GPCRs are integral membrane proteins that play a crucial role in signal transduction, allowing cells to respond to their external environment .
Mode of Action
5-Benzyloxy-6-methoxyindole interacts with its targets by binding and activating specific GPCRs . This activation triggers a cascade of intracellular events, leading to various cellular responses .
Biochemical Pathways
The compound is involved in the preparation of CB2 Cannabinoid receptor ligands , potent antimitotic agents , potent c-ABL inhibitors , and eumelanin pigment precursors . These pathways have downstream effects on cell signaling, cell division, tyrosine kinase regulation, and pigment production, respectively .
Result of Action
The molecular and cellular effects of 5-Benzyloxy-6-methoxyindole’s action depend on the specific GPCR it targets and the biochemical pathway it influences. For instance, if it targets CB2 Cannabinoid receptors, it could modulate immune response. If it acts as an antimitotic agent, it could inhibit cell division .
生化学分析
Biochemical Properties
5-Benzyloxy-6-methoxyindole is used as a reactant for the preparation of CB2 Cannabinoid receptor ligands, potent antimitotic agents, potent c-ABL inhibitors, and eumelanin pigment precursors . It is suggested that it binds and activates specific G protein-coupled receptors, integral to various cellular processes .
Cellular Effects
The precise cellular effects of 5-Benzyloxy-6-methoxyindole remain elusive. Current understanding suggests its binding and activation of specific G protein-coupled receptors, integral to various cellular processes .
Molecular Mechanism
While the precise mechanism of action for 5-Benzyloxy-6-methoxyindole remains elusive, current understanding suggests its binding and activation of specific G protein-coupled receptors, integral to various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-6-methoxyindole typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-5-benzyloxy-2-nitrostyrene.
Reduction: The nitrostyrene is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Cyclization: The amine undergoes cyclization to form the indole ring, resulting in 5-Benzyloxy-6-methoxyindole.
Industrial Production Methods: Industrial production methods for 5-Benzyloxy-6-methoxyindole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency .
化学反応の分析
Types of Reactions:
Oxidation: 5-Benzyloxy-6-methoxyindole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation: Quinones.
Reduction: Reduced derivatives of 5-Benzyloxy-6-methoxyindole.
Substitution: Various substituted indole derivatives.
類似化合物との比較
- 4-Methoxyindole
- 5-Methoxyindole
- 6-Benzyloxyindole
- 2-(4-Methoxyphenyl)-1,3-benzoxazole
Comparison: 5-Benzyloxy-6-methoxyindole is unique due to the presence of both benzyloxy and methoxy groups on the indole ring, which imparts distinct chemical and biological properties. Compared to 4-Methoxyindole and 5-Methoxyindole, the additional benzyloxy group enhances its reactivity and potential as a building block for more complex molecules. The presence of these functional groups also influences its binding affinity and specificity towards biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
6-methoxy-5-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-10-14-13(7-8-17-14)9-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLZHWUPJHWVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293831 | |
| Record name | 5-Benzyloxy-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4790-04-9 | |
| Record name | 4790-04-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyloxy-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Benzyloxy-6-methoxyindole interact with the mild steel surface to inhibit corrosion in hydrochloric acid?
A1: The research suggests that 5-Benzyloxy-6-methoxyindole forms a protective film on the mild steel surface, acting as a barrier between the metal and the corrosive hydrochloric acid solution []. This adsorption process is driven by the interaction between the electron-rich areas of the 5-Benzyloxy-6-methoxyindole molecule and the positively charged mild steel surface. The study utilized electrochemical techniques and Monte Carlo simulations to investigate this interaction, ultimately concluding that the compound demonstrates promising corrosion inhibition capabilities.
Q2: Were any computational chemistry methods employed to understand the adsorption mechanism of 5-Benzyloxy-6-methoxyindole on the mild steel surface?
A2: Yes, the researchers used Monte Carlo simulations to model the adsorption behavior of 5-Benzyloxy-6-methoxyindole on the Fe (110) surface, which represents the most stable surface plane of iron []. These simulations provided insights into the preferred orientation of the molecule on the metal surface and helped to explain the observed corrosion inhibition efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















